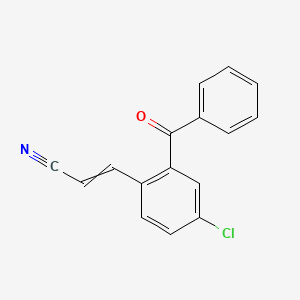![molecular formula C12H15BrN4O B8568506 4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol](/img/structure/B8568506.png)
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom and an imidazo[1,2-b]pyridazine core in its structure makes it a valuable scaffold for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 3-amino-6-bromopyridazine, followed by a ring-closing reaction to form the imidazo[1,2-b]pyridazine core
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted derivatives.
科学的研究の応用
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, such as TAK1, by binding to their active sites and preventing phosphorylation . This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Uniqueness
4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol is unique due to the presence of the cyclohexanol moiety, which can enhance its solubility and bioavailability. Additionally, the specific substitution pattern on the imidazo[1,2-b]pyridazine core can result in distinct biological activities compared to other similar compounds.
特性
分子式 |
C12H15BrN4O |
|---|---|
分子量 |
311.18 g/mol |
IUPAC名 |
4-[(3-bromoimidazo[1,2-b]pyridazin-6-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H15BrN4O/c13-10-7-14-12-6-5-11(16-17(10)12)15-8-1-3-9(18)4-2-8/h5-9,18H,1-4H2,(H,15,16) |
InChIキー |
YWPRESMDEWBIIR-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1NC2=NN3C(=NC=C3Br)C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


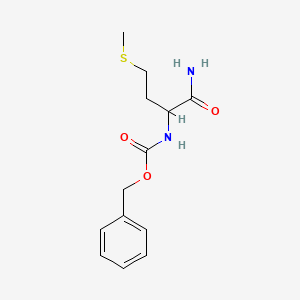
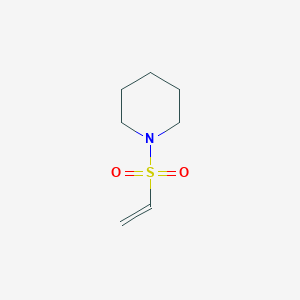
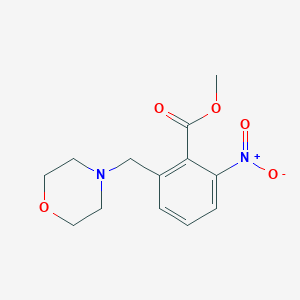
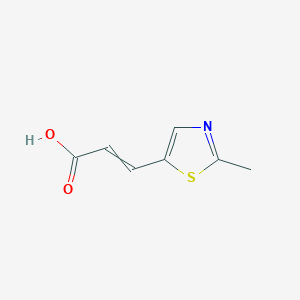
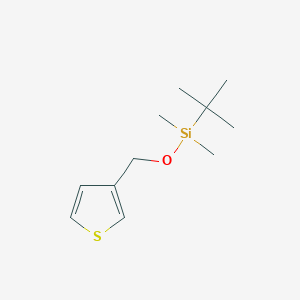
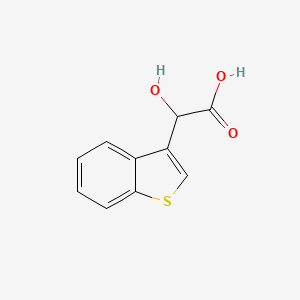
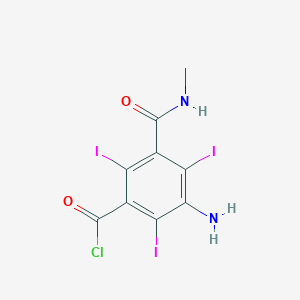
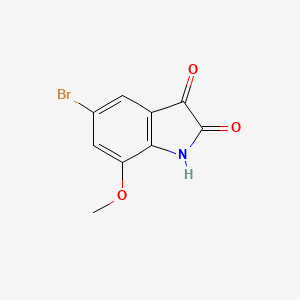
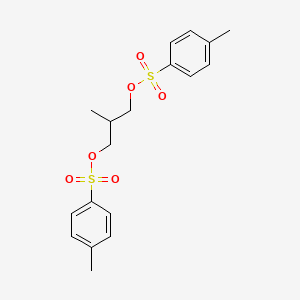
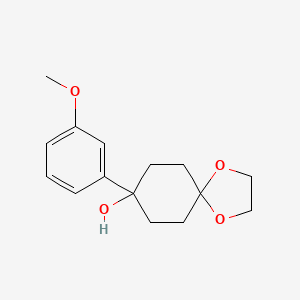
![{3-[(4-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B8568499.png)

